Cyclopentanecarboxylic acid, 3-(methoxymethyl)-, cis-(9CI)
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Overview
Description
Cyclopentanecarboxylic acid, 3-(methoxymethyl)-, cis-(9CI) is an organic compound characterized by a cyclopentane ring with a carboxylic acid group and a methoxymethyl substituent
Synthetic Routes and Reaction Conditions:
Palladium-Catalyzed Hydrocarboxylation: One method involves the palladium-catalyzed hydrocarboxylation of cyclopentene.
Base-Induced Ring Contraction: Another approach involves the base-induced ring contraction of 2-chlorocyclohexanone to produce methyl cyclopentanecarboxylate, which can then be hydrolyzed to the carboxylic acid.
Industrial Production Methods: Industrial production methods often utilize the palladium-catalyzed hydrocarboxylation route due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using strong oxidizing agents such as potassium permanganate or chromic acid, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxymethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, amines.
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Alcohols.
Substitution: Various substituted cyclopentanecarboxylic acid derivatives.
Scientific Research Applications
Cyclopentanecarboxylic acid, 3-(methoxymethyl)-, cis-(9CI) has several applications in scientific research:
Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs, including anti-inflammatory agents and other therapeutic compounds.
Organic Synthesis: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Materials Science: It is utilized in the development of novel materials with specific properties, such as polymers and resins.
Fragrance Industry: The compound is a precursor in the synthesis of unique and complex scents used in perfumes and fragrances.
Mechanism of Action
The mechanism of action of cyclopentanecarboxylic acid, 3-(methoxymethyl)-, cis-(9CI) depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The methoxymethyl group can influence the compound’s reactivity and interaction with biological molecules, affecting its overall mechanism of action.
Comparison with Similar Compounds
Cyclopentanecarboxylic acid: A simpler analog without the methoxymethyl group.
Cyclopentanecarboxylic acid, 3-oxo-, methyl ester: A derivative with an oxo group and a methyl ester substituent.
Cyclopentanecarboxylic acid, 1-methyl-3-(1-methylethyl)-, cis-: A compound with different substituents on the cyclopentane ring.
Uniqueness: Cyclopentanecarboxylic acid, 3-(methoxymethyl)-, cis-(9CI) is unique due to the presence of the methoxymethyl group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications and research contexts where other similar compounds may not be as effective.
Properties
Molecular Formula |
C8H14O3 |
---|---|
Molecular Weight |
158.19 g/mol |
IUPAC Name |
(1S,3R)-3-(methoxymethyl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C8H14O3/c1-11-5-6-2-3-7(4-6)8(9)10/h6-7H,2-5H2,1H3,(H,9,10)/t6-,7+/m1/s1 |
InChI Key |
FVKODGLNWXGSHU-RQJHMYQMSA-N |
Isomeric SMILES |
COC[C@@H]1CC[C@@H](C1)C(=O)O |
Canonical SMILES |
COCC1CCC(C1)C(=O)O |
Origin of Product |
United States |
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